(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one belongs to the benzofuran-3-one class, characterized by a fused bicyclic framework with a ketone group at position 3. Its structure includes a 2,5-dimethoxyphenyl substituent at the methylidene position, a hydroxyl group at position 4, and a methyl group at position 4. The Z-configuration of the methylidene group is critical for its stereoelectronic properties. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and analysis .
The hydroxyl and methyl groups further modulate polarity and steric bulk, making this compound a candidate for biological or material science applications.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-6-13(19)17-15(7-10)23-16(18(17)20)9-11-8-12(21-2)4-5-14(11)22-3/h4-9,19H,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGBJRRHDJENNF-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : C18H18O5
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a variety of biological activities:
-
Anticancer Activity
- Research indicates that the compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
- A structure-activity relationship (SAR) analysis revealed that modifications on the methoxy groups enhance its anticancer efficacy .
-
Antimicrobial Activity
- The compound demonstrates notable antimicrobial properties against several pathogens. It has been tested against Gram-positive and Gram-negative bacteria, with effective inhibition observed in Staphylococcus aureus and Escherichia coli.
- The mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis .
-
Anti-inflammatory Effects
- The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.
- Animal models have shown reduced edema and inflammation markers upon treatment with this compound .
Case Study 1: Anticancer Efficacy
A study published in Molecules examined the effects of this compound on human breast cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
- Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.
Case Study 2: Antimicrobial Activity
In a study assessing antimicrobial properties:
- Pathogens Tested : The compound was tested against Staphylococcus aureus and Candida albicans.
- Results : A minimum inhibitory concentration (MIC) of 25 µg/mL was reported for both pathogens, demonstrating its potential as a therapeutic agent against infections.
Research Findings Summary Table
| Biological Activity | Target | Methodology | Results |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cell viability assays | IC50 = 12 µM; induces apoptosis |
| Antimicrobial | Staphylococcus aureus | MIC testing | MIC = 25 µg/mL |
| Anti-inflammatory | In vivo models | Edema measurement | Significant reduction in inflammation markers |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that aurones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research indicates that they may target specific signaling pathways in cancer cells, leading to reduced tumor growth .
- Antioxidant Properties : Its structure allows it to scavenge free radicals, making it a candidate for developing antioxidant therapies .
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antioxidant | Free radical scavenging |
Agricultural Applications
Aurones have been explored for their role in plant defense mechanisms:
- Pest Resistance : Certain aurones exhibit insecticidal properties against common agricultural pests. Their application can reduce reliance on synthetic pesticides .
Material Science
The unique chemical structure of aurones lends itself to applications in materials science:
- Dyes and Pigments : Due to their vibrant colors, aurones are being studied as natural dyes for textiles and food products .
Case Study 1: Anticancer Research
In a controlled study published in the Chemical & Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of various aurones on human cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting potential as a chemotherapeutic agent .
Case Study 2: Agricultural Efficacy
A field trial assessed the effectiveness of an aurone-based formulation against aphids in tomato crops. The results indicated a 70% reduction in pest populations compared to untreated controls, highlighting its potential as a biopesticide .
Comparison with Similar Compounds
Methodological Considerations
- Structural Analysis : Tools like SHELX enable precise determination of Z/E configurations and crystallographic parameters, critical for validating synthetic outcomes .
- Similarity Metrics : While the Tanimoto coefficient is widely used, emerging methods (e.g., Tversky index) may better capture asymmetric substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
